2-(2-Chloro-6-fluorophenyl)-3-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
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Overview
Description
2-(2-Chloro-6-fluorophenyl)-3-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-fluorophenyl)-3-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one typically involves the reaction of 2-chloro-6-fluoroaniline with 4-methyl-2-thiazolyl isothiocyanate under specific conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or under reflux conditions. The resulting intermediate is then cyclized to form the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6-fluorophenyl)-3-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent for various diseases.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-3-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one would depend on its specific biological activity. For example, if it exhibits antimicrobial properties, it may target bacterial cell walls or enzymes involved in bacterial metabolism. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-3-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
- 2-(2-Fluorophenyl)-3-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
- 2-(2-Chloro-6-fluorophenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
Uniqueness
The presence of both chloro and fluoro substituents on the phenyl ring, along with the thiazolyl and thiazolidinone moieties, makes 2-(2-Chloro-6-fluorophenyl)-3-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one unique. These structural features may contribute to its distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
924648-08-8 |
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Molecular Formula |
C13H10ClFN2OS2 |
Molecular Weight |
328.8 g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-3-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H10ClFN2OS2/c1-7-5-20-13(16-7)17-10(18)6-19-12(17)11-8(14)3-2-4-9(11)15/h2-5,12H,6H2,1H3 |
InChI Key |
RZPWYWJBRURJDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)N2C(SCC2=O)C3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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